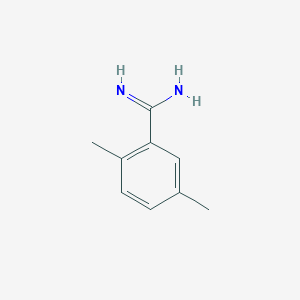

2,5-Dimethyl-benzamidine

Description

Structural Classification and Nomenclature of Amidines

Amidines are organic compounds characterized by the functional group R-C(=NR')-NR''R''', where R can be a variety of substituents. Formally, they are derivatives of carboxylic acids where the carbonyl oxygen is replaced by an imino group (=NR') and the hydroxyl group is replaced by an amino group (-NR''R'''). wikipedia.orgresearchgate.net The most common type, carboxamidines, are often simply referred to as amidines. wikipedia.org

The nomenclature of amidines is typically derived from the corresponding carboxylic acid or amide. For example, the amidine derived from benzoic acid is named benzamidine (B55565). researchgate.net Substituents on the aromatic ring or the nitrogen atoms are indicated by locants. Amines, and by extension the nitrogen atoms in amidines, are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the nitrogen. allen.inmasterorganicchemistry.comlibretexts.org

The Significance of Benzamidine Scaffolds in Synthetic Chemistry

The benzamidine moiety is a privileged scaffold in synthetic and medicinal chemistry. researchgate.netresearchgate.net These structures serve as crucial building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, which are ubiquitous in biologically active molecules. researchgate.netresearchgate.net The basic nature of the amidine group allows it to participate in numerous chemical transformations, making it a versatile synthon for creating more complex molecular architectures. wikipedia.org Their ability to form stable complexes with metal ions also makes them useful as ligands in organometallic chemistry.

Rationale for Investigating Dimethylbenzamidines, with Specific Focus on 2,5-Dimethyl-benzamidine

The investigation of substituted benzamidines, such as dimethylbenzamidines, is driven by the desire to fine-tune the chemical and biological properties of the core benzamidine structure. The number, position, and nature of substituents on the benzene (B151609) ring can significantly influence the compound's reactivity, basicity, and, crucially, its interaction with biological targets. researchgate.netrsc.org

The specific focus on the 2,5-dimethyl substitution pattern allows researchers to explore the steric and electronic effects of having methyl groups at these particular positions. This strategic placement can impact the molecule's conformation and its ability to fit into the active sites of enzymes, potentially leading to the development of more potent and selective inhibitors. nih.gov Studying isomers like this compound provides valuable structure-activity relationship (SAR) data, which is essential for rational drug design and the development of novel chemical entities.

Structure

3D Structure

Properties

CAS No. |

885957-77-7 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

2,5-dimethylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11) |

InChI Key |

LULANWSXJKQAGT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)C(=N)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl Benzamidine and Its Structural Analogs

Conventional Synthetic Routes to Benzamidines

The formation of the benzamidine (B55565) functional group is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These routes typically start from readily available nitrile or amide precursors.

Pinner Reaction and Derivatives

The Pinner reaction, first reported by Adolf Pinner in 1877, is a classic and widely used method for the synthesis of amidines from nitriles. chemicalbook.comwikipedia.org The reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly referred to as a Pinner salt. chemicalbook.comwikipedia.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. chemicalbook.comwikipedia.org

The reaction is typically carried out under anhydrous conditions, often using gaseous hydrogen chloride in a suitable solvent like ethanol. biosynth.comnumberanalytics.com The general mechanism involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. biosynth.com The resulting Pinner salt is a versatile intermediate that can also be converted to esters or orthoesters upon reaction with water or an excess of alcohol, respectively. chemicalbook.comwikipedia.org While the traditional Pinner reaction uses harsh conditions, milder protocols have been developed, for instance, using trimethylsilyl (B98337) chloride (TMSCl) and an alcohol for the in situ generation of HCl, or employing Lewis acids like trimethylsilyl triflate. rroij.comnih.gov

A wide array of substituted nitriles, including both aliphatic and aromatic substrates, can be utilized in the Pinner reaction. biosynth.com However, sterically hindered nitriles may exhibit lower reactivity. biosynth.com

Direct Amidation and Related Condensation Reactions

Direct amidation methods offer an alternative route to benzamidines. These reactions typically involve the condensation of an amide with an amine. One approach involves the activation of a primary amide with a halogenating agent, such as phosphorus pentachloride or thionyl chloride, to form an imidoyl chloride intermediate. This intermediate is then reacted with an amine to produce the amidine.

More recent developments have focused on catalytic direct amidation reactions. For instance, an electrochemical method has been described for the direct benzylic C(sp³)–H amidation to form secondary amides, which are structurally related to N-substituted benzamidines.

Another approach is the self-condensation of benzanilides or acetanilides in the presence of phosphoric anhydride (B1165640) to yield N-substituted aroyl and acyl amidines, respectively. The reaction yields are influenced by the electronic nature of the substituents on the aryl ring, with electron-donating groups generally facilitating the reaction.

Synthesis from Nitrile Precursors via Benzamidoxime (B57231) Intermediates

A versatile and often high-yielding method for the synthesis of benzamidines from benzonitriles proceeds through a benzamidoxime intermediate. uwindsor.ca This two-step process involves the initial conversion of a benzonitrile (B105546) to the corresponding benzamidoxime by reaction with hydroxylamine (B1172632). uwindsor.ca The benzamidoxime is then reduced to the benzamidine.

The formation of benzamidoximes from nitriles is a common transformation. google.com The subsequent reduction of the N-O bond of the amidoxime (B1450833) to an amidine can be achieved using various reducing agents. A particularly effective method involves the catalytic hydrogenation of the benzamidoxime over a palladium on carbon (Pd/C) catalyst in a mixture of acetic acid and acetic anhydride. uwindsor.ca The acetic anhydride is believed to activate the amidoxime towards reduction by forming an O-acetylated intermediate, which weakens the N-O bond. uwindsor.ca This method has been shown to be compatible with a range of functional groups and is particularly useful for the synthesis of ortho-substituted benzamidines, which can be challenging to prepare using other methods. uwindsor.ca

Targeted Synthesis of Dimethylated Benzamidines (e.g., 2,5-Dimethyl-benzamidine)

The synthesis of specifically substituted benzamidines like this compound relies on the use of appropriately substituted starting materials or regioselective functionalization strategies.

Strategies for Regioselective Methylation

The most direct and common strategy for the synthesis of this compound is to start with a precursor that already contains the methyl groups in the desired positions on the benzene (B151609) ring. The readily available compound 2,5-dimethylbenzonitrile (B77730) serves as an ideal starting material. researchgate.netresearchgate.netsigmaaldrich.com This precursor can then be converted to this compound using the conventional methods described above.

For instance, subjecting 2,5-dimethylbenzonitrile to the Pinner reaction conditions (e.g., ethanolic HCl followed by treatment with ammonia) would be expected to yield this compound hydrochloride. Alternatively, 2,5-dimethylbenzonitrile can be converted to 2,5-dimethylbenzamidoxime , which is then reduced to the target amidine. uwindsor.ca A study on the synthesis of various benzamidines reported the conversion of 2,6-dimethylbenzonitrile (B146758) to 2,6-dimethylbenzamidoxime, albeit in low yield due to the steric hindrance of the ortho-methyl groups, highlighting that this route is feasible for dimethylated systems. uwindsor.ca

Direct regioselective C-H methylation of an unsubstituted benzamidine or benzene ring to introduce two methyl groups at the 2- and 5-positions is a significant synthetic challenge and is not a typical approach for this target molecule. While methods for the regioselective methylation of toluene (B28343) to produce p-xylene (B151628) using specific catalysts exist, achieving a specific 2,5-dimethyl substitution pattern on a more complex scaffold like benzamidine via direct C-H activation would likely suffer from a lack of selectivity. nih.govfossee.in

N-methylation of the amidine functional group itself can be achieved using various methylating agents. ontosight.aiacs.org However, this functionalizes the nitrogen atoms rather than the aromatic ring.

Synthesis of Halogenated Benzamidine Precursors for Methylation

An alternative, though more circuitous, route to this compound involves the synthesis of a halogenated benzamidine precursor, followed by methylation via a cross-coupling reaction. This strategy allows for the introduction of the methyl groups at a later stage of the synthesis.

The synthesis of a suitable halogenated precursor would start with a halogenated benzonitrile. For example, 2-bromo-5-methylbenzonitrile (B1280145) and 5-bromo-2-methylbenzonitrile are known compounds. chemicalbook.comwiley-vch.desigmaaldrich.comsigmaaldrich.comnih.gov These can be synthesized from the corresponding toluic acids or through bromination of the respective methylbenzonitriles. For instance, 2-bromo-5-methylbenzonitrile can be prepared from 2-bromo-5-methylbenzamide. wiley-vch.de

Once the halogenated benzonitrile is obtained, it can be converted to the corresponding halogenated benzamidine using the methods described in section 2.1. For example, treatment of 2-bromo-5-methylbenzonitrile with hydroxylamine would yield 2-bromo-5-methylbenzamidoxime, which could then be reduced to 2-bromo-5-methylbenzamidine.

The final step would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Kumada coupling, to replace the bromine atom with a methyl group. uwindsor.canih.govacs.org

Suzuki Coupling : This reaction would involve the coupling of the bromo-benzamidine derivative with a methylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base. uwindsor.cagre.ac.uk

Kumada Coupling : This method utilizes a Grignard reagent, such as methylmagnesium bromide, to couple with the aryl bromide, catalyzed by a nickel or palladium complex. nih.govacs.org

This approach offers flexibility in the synthesis of various substituted benzamidines, although the direct route starting from 2,5-dimethylbenzonitrile is generally more efficient for the specific target of this compound.

Below is a table summarizing various synthetic reactions for benzamidines and their precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Benzonitrile | 1. Anhydrous EtOH, dry HCl(g) 2. NH₃ in EtOH | Benzamidine hydrochloride | 80-95% | biosynth.com |

| 2,6-Dimethylbenzonitrile | 1. NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux 2. 10% Pd/C, H₂, Ac₂O, AcOH | 2,6-Dimethylbenzamidine acetate (B1210297) | Low yield for amidoxime | uwindsor.ca |

| 2-Bromo-5-methylbenzamide | Dehydration (e.g., with P₂O₅ or similar) | 2-Bromo-5-methylbenzonitrile | - | wiley-vch.de |

| 4-Bromoaniline | 1. THF, 0 °C 2. MeMgBr 3. [Pd(allyl)Cl]₂, BPhos | p-Toluidine | High (multigram scale) | nih.govacs.org |

| Aryl Bromides | Arylboronic acids, Pd(OAc)₂, ligand, base | Biaryl compounds | Good to excellent | uwindsor.cagre.ac.uk |

Advanced Synthetic Approaches

The development of advanced synthetic methods for benzamidine derivatives has been driven by the need for more efficient and selective chemical transformations. These approaches often lead to the construction of complex molecular architectures from simple precursors in a more streamlined fashion.

One-Pot Multicomponent Reactions Incorporating Amidine Moieties

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. rsc.org This approach offers significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. In the context of benzamidine chemistry, MCRs provide a convergent and atom-economical pathway to a variety of heterocyclic compounds.

For instance, a one-pot, three-component tandem reaction involving o-nitrochalcones, benzamidine hydrochlorides, and elemental sulfur has been developed for the synthesis of 2,4-diarylbenzo researchgate.netchemmethod.comthieno[3,2-d]pyrimidines. researchgate.net This method is notable for its use of an inexpensive and abundant sulfur source under transition-metal-free and mild conditions, providing satisfactory yields. researchgate.net While this study does not specifically use this compound, the methodology is broadly applicable to substituted benzamidines.

Another example is the four-component reaction of benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile (B47326), which affords functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. beilstein-journals.org This reaction proceeds smoothly at room temperature with a base catalyst. beilstein-journals.org The versatility of MCRs allows for the incorporation of diverse benzamidine building blocks, including those with substitution patterns like this compound, to generate libraries of complex molecules with potential applications in medicinal chemistry.

A notable three-component reaction for the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives utilizes an aldehyde, benzamidine hydrochloride, and malononitrile in the presence of Fe3O4 magnetic nanoparticles under solvent-free conditions. rsc.org This method highlights the potential for magnetically recyclable catalysts in simplifying product purification in MCRs. rsc.org

| MCR Type | Reactants | Product | Key Features |

| Three-component | o-Nitrochalcones, Benzamidine hydrochlorides, Elemental sulfur | 2,4-Diarylbenzo researchgate.netchemmethod.comthieno[3,2-d]pyrimidines | Transition-metal-free, mild conditions, inexpensive sulfur source. researchgate.net |

| Four-component | Benzohydrazide, Acetylenedicarboxylate, Isatins, Malononitrile | 1-Benzamidospiro[indoline-3,4'-pyridines] | Room temperature, base-catalyzed. beilstein-journals.org |

| Three-component | Aldehyde, Benzamidine hydrochloride, Malononitrile | 4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile | Solvent-free, Fe3O4 magnetic nanoparticle catalyst. rsc.org |

Transition-Metal-Free Cyclization Methodologies

The development of transition-metal-free reactions is a significant area of research in modern organic synthesis, driven by the desire to avoid the cost, toxicity, and potential for product contamination associated with metal catalysts. Several effective transition-metal-free methods have been reported for the synthesis of heterocyclic compounds from benzamidine precursors.

A straightforward and environmentally friendly method for the synthesis of benzimidazoles involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water. nih.govlsu.eduresearchgate.net This reaction proceeds in the presence of potassium carbonate at 100 °C and does not require any additional catalyst, making it a highly sustainable process. nih.govlsu.eduresearchgate.net This methodology is particularly valuable from both an environmental and economic standpoint. nih.govlsu.eduresearchgate.net The scope of this reaction has been demonstrated with various substituted N-(2-haloaryl)benzamidines, suggesting its applicability to substrates like the corresponding derivative of this compound.

Furthermore, a metal-free approach for the synthesis of 2-aryl quinazolines has been developed through a tandem C-H/N-H bond functionalization. researchgate.net This reaction demonstrates high efficiency for the formation of the quinazoline (B50416) ring system without the need for an external oxidant. researchgate.net Another notable transition-metal-free protocol involves the aerobic oxidative tandem cyclization of benzylamines with amidines in polyethylene (B3416737) glycol (PEG) to produce 1,3,5-triazines. rsc.org This method utilizes molecular oxygen as the oxidant and a reusable solvent system, enhancing its green credentials. rsc.org

| Reaction Type | Starting Materials | Product | Conditions |

| Intramolecular C-N Cross-Coupling | N-(2-iodoaryl)benzamidine | Benzimidazole (B57391) derivatives | K2CO3, Water, 100 °C. nih.govlsu.eduresearchgate.net |

| Tandem C-H/N-H Functionalization | Imidamide | Quinazoline derivatives | DMSO, 165 °C. researchgate.net |

| Aerobic Oxidative Tandem Cyclization | Benzylamines, Amidines | 1,3,5-Triazines | Cs2CO3, PEG-600, O2, 130 °C. rsc.org |

Catalyzed Synthesis Protocols

While transition-metal-free methods are gaining prominence, catalyzed reactions remain a cornerstone of synthetic chemistry, often providing access to complex molecules with high selectivity and efficiency. Various metal-catalyzed protocols have been successfully applied to the synthesis of nitrogen-containing heterocycles from benzamidines.

Ruthenium(II)-catalyzed oxidative annulation of benzamidines with disubstituted alkynes offers a facile route to highly substituted 1-aminoisoquinolines. rsc.org This reaction proceeds via C-H/N-H activation and demonstrates excellent regioselectivity with unsymmetrical alkynes. rsc.org A similar transformation can be achieved using rhodium(III) catalysis, which facilitates the C-H cascade annulation of benzamidine hydrochlorides with iodonium (B1229267) ylides to furnish 1-aminoisoquinoline (B73089) derivatives in moderate to good yields. researchgate.netacs.org

Copper catalysis has also proven effective in the synthesis of benzimidazoles. A Cu2O-catalyzed cascade reaction between o-haloanilines and amidine hydrochlorides provides a direct route to a broad range of benzimidazole derivatives in moderate to excellent yields. sci-hub.se More recently, a ruthenium-catalyzed electrochemical C-H activation of benzamidine hydrochlorides with internal alkynes has been developed for the synthesis of 1-aminoisoquinolines, showcasing the synergy between electrochemistry and metal catalysis. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| Ru(II) complex | Benzamidines, Disubstituted alkynes | 1-Aminoisoquinolines | C-H/N-H activation, high yields, excellent regioselectivity. rsc.org |

| Rh(III) complex | Benzamidine hydrochlorides, Iodonium ylides | 1-Aminoisoquinolines | C-H cascade annulation, broad substrate scope. researchgate.netacs.org |

| Cu2O/DMEDA | o-Haloanilines, Amidine hydrochlorides | Benzimidazoles | Cascade reaction, moderate to excellent yields. sci-hub.se |

| Ru(II)/Electrochemistry | Benzamidine hydrochlorides, Internal alkynes | 1-Aminoisoquinolines | Electrochemical C-H activation, broad reaction compatibility. rsc.org |

Green Chemistry Principles in Benzamidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamidine and its derivatives, aiming to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of catalyst systems that are efficient and recyclable.

The use of water as a solvent in the synthesis of benzimidazole derivatives from N-(2-iodoaryl)benzamidines is a prime example of a green synthetic approach. nih.govlsu.eduresearchgate.net This method avoids the use of volatile organic compounds and simplifies product isolation. Similarly, a straightforward and green approach for the synthesis of N-phenyl benzamidine derivatives has been reported using copper oxide nanoparticles (CuOnp) as a catalyst under solvent-free conditions, which can be performed with or without microwave irradiation. rcsi.science

The development of transition-metal-free reactions, as discussed previously, is also a significant contribution to green chemistry by eliminating the need for potentially toxic and expensive metals. nih.govlsu.eduresearchgate.netrsc.org Furthermore, the use of ionic liquid-supported nano-metal catalysts represents another green innovation, as these catalysts can be highly active and recoverable, minimizing waste. google.com The twelve principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for the continued development of sustainable synthetic methods for benzamidine and its analogs. sphinxsai.com

Chemical Reactivity and Transformation Pathways of 2,5 Dimethyl Benzamidine

Reactions Involving the Amidine Functional Group

The dual nucleophilic and basic nature of the amidine group in 2,5-dimethyl-benzamidine underpins its utility in a range of chemical transformations. These reactions are fundamental to the synthesis of diverse and medicinally relevant scaffolds.

Cyclocondensation Reactions for Heterocyclic Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, and this compound is a valuable participant in these transformations. By reacting with appropriate bifunctional electrophiles, it can readily form a variety of heterocyclic rings.

The synthesis of pyrimidines, a class of heterocycles with significant biological activity, can be achieved through the cyclocondensation of benzamidine (B55565) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. heteroletters.orgresearchgate.net For instance, the reaction of a benzamidine with an α-formylaroylketene dithioacetal leads to the formation of pyrimidine-5-carboxaldehydes. scialert.netsemanticscholar.org Similarly, cyclocondensation with β-enamino diketones provides a route to polyfunctionalized pyrimidines. researchgate.net The general reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the 1,3-dicarbonyl system, followed by cyclization and dehydration to afford the pyrimidine (B1678525) ring.

A representative reaction involves refluxing benzamidine hydrochloride with ethyl 3-oxo-2-(4-fluorobenzylidene)-4-methylpentanoate in the presence of potassium acetate (B1210297) to yield a 1,2-dihydropyrimidine derivative. heteroletters.org

Table 1: Examples of Pyrimidine Synthesis from Benzamidines

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzamidine | α-Formylaroylketene dithioacetal | Pyrimidine-5-carboxaldehyde | scialert.netsemanticscholar.org |

| Benzamidine hydrochloride | Ethyl 3-oxo-2-(4-fluorobenzylidene)-4-methylpentanoate | 4-(4-flurophenyl)-6-isopro-pyl-2-phenyl-5-ethoxy carbonyl-1,2-dihydro-pyrimidine | heteroletters.org |

| Benzamidine hydrochloride | β-Enamino diketone | Polyfunctionalised pyrimidine | researchgate.net |

Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgrug.nl The synthesis of 2,5-disubstituted tetrazoles can be accomplished through a one-pot reaction involving aryldiazonium salts and amidines. acs.orgsci-hub.se This method proceeds via the initial formation of an imino-triazene intermediate from the reaction of the amidine with the diazonium salt. Subsequent oxidative cyclization, often promoted by reagents like iodine, leads to the formation of the tetrazole ring. acs.org The reaction is notable for its operational simplicity and tolerance of various functional groups. acs.orgsci-hub.se

Research has demonstrated that aryldiazonium salts with diverse substituents react efficiently with amidines to produce the corresponding tetrazoles in good yields. acs.org

Table 2: Synthesis of 2,5-Disubstituted Tetrazoles from Amidines

| Amidine | Aryldiazonium Salt | Reagents | Product | Reference |

| Phenylamidine | Phenyldiazonium tetrafluoroborate | K2CO3, I2, KI in DMSO | 2,5-Diphenyl-2H-tetrazole | acs.org |

| Benzamidine hydrochloride | 2,4,6-Trimethylbenzenediazonium salt | K2CO3, I2, KI in DMSO | 2-(2,4,6-Trimethylphenyl)-5-phenyl-2H-tetrazole | acs.org |

Benzimidazoles, a privileged scaffold in medicinal chemistry, can be synthesized via the intramolecular cyclization of appropriately substituted N-arylamidines. researchgate.netsphinxsai.com A common strategy involves the cyclization of N-(2-haloaryl)benzamidines. psu.edumdpi.com For instance, the intramolecular C-N cross-coupling of N-(2-iodophenyl)benzamidine can be achieved in water with potassium carbonate, providing a transition-metal-free and environmentally benign route to benzimidazoles. mdpi.comnih.gov

Another approach involves the in situ generation of an N-chloroamidine from the reaction of an N-arylamidine with N-chlorosuccinimide (NCS). clockss.org Subsequent treatment with a base promotes an intramolecular cyclization to afford the benzimidazole (B57391) ring system. clockss.org This method is notable for its mild reaction conditions and tolerance of various functional groups. clockss.org

Table 3: Synthesis of Benzimidazoles from Amidines

| Starting Material | Reagents/Conditions | Product | Reference |

| N-(2-Iodophenyl)benzamidine | K2CO3, water, 100 °C | 2-Phenyl-1H-benzo[d]imidazole | mdpi.comnih.gov |

| N-(2,5-Dimethylphenyl)benzamidine | 1. NCS, MeCN, 0 °C to rt; 2. NaOH | 2-Phenyl-5,6-dimethyl-1H-benzo[d]imidazole | clockss.org |

| (Z)-N′-(2-Halophenyl)-N-phenylamidines | Co(acac)2·2H2O, 1,10-phenanthroline, K2CO3, Toluene (B28343), 110 °C | Substituted Benzimidazoles | psu.edu |

Cross-Coupling Reactions Utilizing Amidine Reactivity

The amidine functional group can participate in cross-coupling reactions, typically involving the formation of C-N bonds. Palladium-catalyzed cross-coupling reactions of amidine salts with aryl halides have been developed as a method for synthesizing N-aryl amidines. mit.edu These reactions expand the synthetic utility of amidines beyond their use as simple nucleophiles in condensation reactions.

While specific examples detailing the cross-coupling of this compound itself are not prevalent in the provided search results, the general reactivity of benzamidines in such transformations is established. rsc.org For example, the palladium-catalyzed coupling of benzamidine hydrochloride with p-tolyl trifluoromethanesulfonate (B1224126) has been investigated. mit.edu

C-H Functionalization Strategies

Direct C-H functionalization represents a powerful and atom-economical approach to the synthesis of complex molecules. sioc-journal.cnsnnu.edu.cn The amidine group can act as a directing group in transition metal-catalyzed C-H activation reactions. For instance, copper-catalyzed intramolecular C-H amination of N-arylamidines provides a direct route to benzimidazoles. researchgate.net This transformation involves the activation of a C-H bond on the N-aryl ring and subsequent C-N bond formation.

Furthermore, metal-free oxidative cross-coupling reactions of benzamidines with compounds containing sp3, sp2, and sp C-H bonds have been developed. rsc.org These reactions, often mediated by iodine and an oxidant like tert-butyl hydroperoxide (TBHP), lead to the formation of α-ketoimides. rsc.org This strategy showcases the ability of the amidine nitrogen to act as a nucleophile in a tandem oxidative process. rsc.org

Influence of Methyl Substituents on Aromatic Ring Reactivity

The presence of two methyl groups on the benzene (B151609) ring of this compound significantly influences its chemical reactivity. Methyl groups are known to be electron-donating through an inductive effect (+I) and hyperconjugation. This increased electron density on the aromatic ring generally activates it towards electrophilic substitution reactions.

Research on the reactivity of substituted benzamidines in cycloaddition reactions has provided quantitative insights. For instance, in reactions with 1,2,3-triazines, it has been observed that electron-donating substituents on the benzamidine ring accelerate the reaction rate. nih.gov A Hammett plot for the reaction of a 1,2,3-triazine (B1214393) with various para-substituted benzamidines yielded a negative rho (ρ) value of -1.50, indicating that electron-donating groups stabilize the transition state and speed up the reaction. nih.govacs.org This principle suggests that the two methyl groups in this compound would likewise enhance its reactivity in similar inverse electron demand cycloadditions.

Furthermore, the position of the methyl groups can introduce steric effects. In a study involving N-benzoyl-N,N′-bis(2-methylphenyl)-benzamidine, splitting of the methyl signals in NMR spectroscopy was observed. arkat-usa.orgresearchgate.net This phenomenon was attributed to a rotamer equilibrium resulting from restricted rotation around the aryl-N bonds, highlighting the steric hindrance imposed by methyl groups positioned ortho to the point of substitution. arkat-usa.orgresearchgate.net For this compound, the methyl group at position 2, being ortho to the amidine group, can sterically influence reactions involving the amidine functionality itself or the adjacent carbon on the ring. Spectroscopic data for the related compound N-(2,5-Dimethylphenyl)benzamidine shows distinct chemical shifts for the two methyl groups, further confirming their different chemical environments. clockss.org

Derivatization Studies of the this compound Moiety

The amidine functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Synthesis of Imino Bases of Benzamidine Analogs

Imino bases, also known as Schiff bases, are readily synthesized from benzamidine derivatives. The general procedure involves the condensation reaction between an amidine-containing compound and an aldehyde. A study on the synthesis of novel imino bases of benzamidine illustrates this transformation, where a benzamidine analog was reacted with various aromatic aldehydes. nih.govresearchgate.net The reaction is typically catalyzed by a small amount of glacial acetic acid and carried out by refluxing the reactants in absolute ethanol. nih.gov

This reaction proceeds via a nucleophilic attack of the nitrogen atom from the hydrazide part of the benzamidine analog on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an imine. nih.gov The resulting imino bases can be purified by recrystallization. nih.gov

Table 1: General Conditions for Synthesis of Imino Bases from Benzamidine Analogs Interactive data table available online.

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Benzamidine Analog, Aromatic Aldehyde | nih.gov |

| Solvent | Absolute Ethanol | nih.gov |

| Catalyst | Glacial Acetic Acid | nih.gov |

| Temperature | 50 °C (Reflux) | nih.gov |

| Reaction Time | 8 hours | nih.gov |

Formation of Benzamidine Derivatives with Triazole Moieties

The synthesis of benzamidine derivatives incorporating a 1,2,3-triazole ring is a notable transformation, often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov Research has demonstrated the synthesis of novel benzamidine derivatives carrying 1,2,3-triazole moieties. nih.govdntb.gov.ua

In a typical synthesis, an azide-functionalized benzamidine precursor is reacted with a terminal alkyne, such as propargyl alcohol. nih.gov The reaction is carried out in a solvent mixture like t-butanol and water, using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system to generate the active copper(I) catalyst in situ. nih.gov This method allows for the efficient and specific formation of the 1,4-disubstituted 1,2,3-triazole ring. Various amines can be used to convert the nitrile precursor into the final amidine product. nih.gov

Table 2: Synthesis of a Triazole-Benzamidine Derivative Interactive data table available online.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Example | Source |

|---|

Synthesis of Heterocyclic Derivatives

The amidine functionality serves as a key building block for constructing a variety of other heterocyclic systems through cyclization reactions.

Benzimidazoles: N-aryl amidines can be converted into benzimidazole derivatives. A one-pot procedure has been developed where an N-arylamidine, such as N-(2,5-Dimethylphenyl)benzamidine, is first treated with N-chlorosuccinimide (NCS) to form an N-aryl-N'-chloroamidine intermediate. clockss.org This intermediate then undergoes cyclization in the presence of sodium hydroxide (B78521) to yield the corresponding benzimidazole. clockss.org This reaction proceeds at room temperature and avoids nuclear chlorination. clockss.org

Pyrimidines: Substituted pyrimidines can be synthesized through a [3+3] tandem annulation-oxidation reaction between α,β-unsaturated ketones and benzamidine hydrochloride. rsc.org This approach uses choline (B1196258) hydroxide as a green and recyclable catalyst and reaction medium. rsc.org Another route to pyrimidines involves the reaction of 1,2,3-triazines with amidines, which proceeds rapidly at room temperature. nih.govacs.org

Tetrazoles: A one-pot reaction allows for the synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines. acs.org The reaction involves the formation of an imino-triazene intermediate, which then undergoes an iodine-mediated oxidative N-N bond formation and cyclization to furnish the tetrazole ring. acs.org

Triazolotetrazines: Novel nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-b] nih.govacs.orgnih.govCurrent time information in Bangalore, IN.tetrazine systems can be synthesized from 1,2,4,5-tetrazines that bear amidine fragments. beilstein-journals.org The key step is an oxidative cyclization reaction, which can be achieved using reagents like (diacetoxyiodo)benzene (B116549) or N-bromosuccinimide. beilstein-journals.org

Mechanistic Investigations of 2,5 Dimethyl Benzamidine Reactions

Reaction Mechanism Elucidation via Kinetic Studies

Kinetic studies are fundamental to understanding the factors that influence the rate of a reaction. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, the order of the reaction with respect to each component can be determined, providing insights into the molecularity of the rate-determining step.

In the context of reactions involving benzamidine (B55565) derivatives, kinetic studies have been instrumental. For instance, in reactions of various para-substituted benzamidines with 1,2,3,5-tetrazines and 1,2,3-triazines, second-order reaction kinetics are typically observed. acs.org The reaction progress can be monitored using techniques like ¹H NMR spectroscopy by observing the formation of the product or the consumption of the reactants over time. acs.org

While specific kinetic data for 2,5-dimethyl-benzamidine is not extensively reported in the provided search results, the electronic effect of substituents on the benzamidine ring on reaction rates has been studied. Generally, benzamidines with electron-donating groups exhibit greater reactivity, while those with electron-withdrawing groups react more slowly. acs.org The two methyl groups in this compound are electron-donating, which would be expected to enhance its reactivity in reactions where the benzamidine acts as a nucleophile.

A study on the reaction of a series of para-substituted benzamidines with tetrazine 1 and triazine 2 yielded the following second-order rate constants, which illustrate the influence of electronic effects. acs.org

| Amidine | Substituent (para) | k (M⁻¹s⁻¹) for reaction with Tetrazine 1 | k (M⁻¹s⁻¹) for reaction with Triazine 2 |

| 8a | OMe | 1.8 x 10⁻¹ | 1.2 x 10⁻² |

| 8b | Me | 8.5 x 10⁻² | 5.5 x 10⁻³ |

| 8c | H | 3.0 x 10⁻² | 2.0 x 10⁻³ |

| 8d | Cl | 1.5 x 10⁻² | 1.0 x 10⁻³ |

| 8e | CF₃ | 4.0 x 10⁻³ | 2.5 x 10⁻⁴ |

Isotopic Labeling Experiments in Transformation Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H), the position of the labeled atom in the products can be determined, providing direct evidence for proposed reaction mechanisms. wikipedia.org

In the study of reactions involving amidines, ¹⁵N-labeling has been particularly insightful. For example, in the reaction of amidines with 1,2,3,5-tetrazines, doubly ¹⁵N-labeled amidine was used to distinguish between a concerted Diels-Alder pathway and a stepwise addition/elimination/cyclization mechanism. acs.org The observation that the resulting triazine products contained either one or two ¹⁵N atoms in nearly a 1:1 ratio ruled out a concerted cycloaddition and supported a stepwise pathway. acs.org This is because a stepwise mechanism allows for different cyclization pathways of an intermediate, leading to different isotopic distributions in the product. acs.org

While specific isotopic labeling studies on this compound were not found, the principles from related systems are directly applicable. For instance, to investigate its reaction with an electrophile, one could synthesize this compound with ¹⁵N labels at the amidine nitrogens. Analysis of the products by mass spectrometry or ¹⁵N NMR spectroscopy would reveal how the amidine nitrogen atoms are incorporated into the final structure, thus elucidating the transformation pathway. acs.orgwikipedia.org

Analysis of Rate-Limiting Steps and Transition States

The reaction kinetics are second-order, consistent with a bimolecular rate-limiting step. acs.org

No reaction intermediates are observed via ¹H NMR monitoring, suggesting that any intermediates formed react quickly in subsequent steps. acs.orgnih.govcdnsciencepub.com

A strong Hammett correlation is observed, where the reaction rate is significantly influenced by the electronic properties of the substituents on the benzamidine. This indicates that charge is being developed on the amidine moiety in the transition state of the rate-limiting step. acs.org

The transition state is the highest energy point along the reaction coordinate of a particular step. reddit.com For the initial nucleophilic attack of a benzamidine derivative, the transition state would involve the partial formation of a new bond between one of the amidine nitrogens and an electrophilic center of the reaction partner, with a corresponding buildup of positive charge on the amidine. The energy of this transition state, also known as the activation energy, dictates the rate of this step. reddit.com

Computational Contributions to Mechanistic Understanding

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netmdpi.com It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway. researchgate.net

In the context of amidine reactions, computational studies have been used to:

Compare different possible pathways: For the reaction between amidines and 1,2,3-triazines/1,2,3,5-tetrazines, computational analysis helped to show that a stepwise addition/N₂ elimination/cyclization pathway is energetically more favorable than a concerted or stepwise Diels-Alder reaction. acs.org

Corroborate experimental findings: Calculations have confirmed that the initial nucleophilic addition is the rate-limiting step by showing it has the highest activation energy barrier. acs.org

Predict kinetic isotope effects (KIEs): Theoretical calculations of KIEs can be compared with experimental values to support a proposed mechanism. For example, in the reaction of a 1,2,3-triazine (B1214393), the calculated KIEs for a stepwise mechanism were in agreement with experimental observations, while those for a concerted pathway were not. acs.org

Analyze inhibitor binding: Molecular dynamics simulations have been used to study the binding of benzamidine derivatives to enzymes, calculating binding free energies and identifying key interactions. researchgate.netresearchgate.net Although this is not a reaction mechanism in the traditional sense, it provides mechanistic insight into biological activity.

For this compound, computational studies could similarly be employed to model its reaction pathways, calculate activation barriers, and predict its reactivity, complementing experimental investigations.

Computational and Theoretical Investigations of 2,5 Dimethyl Benzamidine

Quantum Chemical Calculations of Molecular Structure and Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations solve approximations of the Schrödinger equation to find the electron density and, consequently, the energy of a given molecular structure. By systematically exploring different spatial arrangements of the atoms (conformations), the structure with the lowest energy can be identified.

For 2,5-Dimethyl-benzamidine, DFT calculations would typically be employed to optimize the geometry of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Key structural parameters that can be determined include bond lengths, bond angles, and dihedral (torsion) angles.

The conformation of this compound is primarily dictated by the orientation of the amidine group relative to the dimethyl-substituted phenyl ring and the rotation around the C-N single bonds. The planarity of the phenyl ring is expected to be largely maintained, though minor distortions can occur. The amidine group itself can exist in different tautomeric forms and rotational isomers. DFT calculations can predict the relative energies of these different conformations, thus identifying the most stable form. For instance, the torsion angle between the plane of the phenyl ring and the amidine group is a critical parameter that influences the molecule's electronic properties and steric hindrance.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-N (amidine) bond length | ~1.34 Å |

| C=N (amidine) bond length | ~1.28 Å |

| Phenyl C-C bond lengths | ~1.39 - 1.41 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-N-C bond angle (amidine) | ~120° |

| Dihedral angle (phenyl-amidine) | ~20-40° |

| Note: These are typical values for similar compounds and are presented for illustrative purposes. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated with a good degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the predicted molecular conformation. For this compound, theoretical calculations could predict the distinct chemical shifts for the protons and carbons of the two methyl groups, the aromatic protons, and the carbons of the phenyl ring and the amidine group.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the molecular motions (e.g., stretching, bending). Theoretical vibrational spectra for this compound would show characteristic peaks for the N-H and C-N stretches of the amidine group, the C-H stretches of the methyl and aromatic groups, and the ring vibrations of the phenyl group.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (aromatic H) | 7.0 - 7.5 ppm |

| Chemical Shift (methyl H) | 2.2 - 2.5 ppm | |

| Chemical Shift (NH₂) | 5.0 - 6.0 ppm | |

| ¹³C NMR | Chemical Shift (aromatic C) | 120 - 140 ppm |

| Chemical Shift (methyl C) | 19 - 22 ppm | |

| Chemical Shift (amidine C) | ~165 ppm | |

| IR | N-H stretching frequency | 3300 - 3500 cm⁻¹ |

| C=N stretching frequency | 1640 - 1680 cm⁻¹ | |

| C-H (aromatic) stretching | 3000 - 3100 cm⁻¹ | |

| C-H (methyl) stretching | 2850 - 2960 cm⁻¹ | |

| Note: These are illustrative values based on typical ranges for similar functional groups. |

Reaction Energetics and Pathway Modeling

Computational chemistry can be used to model chemical reactions, providing insights into their feasibility and mechanisms. This involves calculating the energies of reactants, products, and any intermediate transition states.

For the synthesis of this compound, a common route is the Pinner reaction, which involves the reaction of 2,5-dimethylbenzonitrile (B77730) with an alcohol in the presence of an acid, followed by treatment with ammonia (B1221849). Theoretical modeling of this reaction would involve:

Identifying the transition state structures for each step of the reaction mechanism. The transition state is the highest energy point along the reaction coordinate.

Calculating the activation energy (Ea) , which is the energy difference between the reactants and the transition state. The activation energy is a key factor in determining the reaction rate.

By mapping out the energy profile of the entire reaction pathway, computational studies can help to understand the reaction mechanism in detail, identify the rate-determining step, and predict how changes in reactants or conditions might affect the reaction outcome.

Analysis of Intermolecular Interactions and Supramolecular Assembly Potential

The way molecules interact with each other in the solid state or in solution is crucial for their physical properties and potential applications in materials science. Benzamidine (B55565) and its derivatives are known to form strong intermolecular interactions, particularly hydrogen bonds, which can lead to the formation of well-defined supramolecular structures.

For this compound, the primary sites for intermolecular interactions are the nitrogen atoms of the amidine group, which can act as both hydrogen bond donors and acceptors. The amidinium cation, formed upon protonation, is particularly effective at forming strong, charge-assisted hydrogen bonds with anions. nih.gov

Computational methods can be used to analyze and quantify these interactions:

Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution on the molecular surface, identifying regions that are electron-rich (potential hydrogen bond acceptors) and electron-poor (potential hydrogen bond donors).

Dimer calculations can be performed to determine the binding energy and geometry of two interacting molecules. By exploring different relative orientations, the most stable dimer configurations can be found.

Crystal structure prediction methods can be used to predict how molecules will pack in a crystal lattice, based on the optimization of intermolecular interactions.

The presence of the two methyl groups on the phenyl ring of this compound will influence its supramolecular assembly in two main ways:

Steric hindrance: The methyl groups can sterically hinder certain types of intermolecular interactions, potentially leading to different packing arrangements compared to unsubstituted benzamidine.

The interplay of strong N-H···N hydrogen bonds and weaker interactions will determine the final supramolecular architecture. These assemblies can range from simple dimers to extended one-, two-, or three-dimensional networks, depending on the specific interactions and the steric effects of the substituents. nih.gov

Spectroscopic Characterization of 2,5 Dimethyl Benzamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment of 2,5-Dimethyl-benzamidine can be achieved.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the two methyl groups, and the protons of the amidine group (-C(=NH)NH₂).

Aromatic Protons: The benzene (B151609) ring has three protons. Due to their positions, they are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The proton at position 6 (adjacent to the amidine group) would likely be a doublet, the proton at position 4 would be a doublet of doublets, and the proton at position 3 would be a singlet or a narrow doublet.

Methyl Protons: The two methyl groups (-CH₃) at positions 2 and 5 are in different chemical environments. They are expected to appear as two distinct singlets in the upfield region (typically δ 2.2-2.5 ppm), each integrating to three protons.

Amidine Protons: The N-H protons of the amidine group are expected to show broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can vary significantly depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H3, H4, H6) | ~ 7.0 - 7.5 | s, d, d | 3H |

| 2-CH₃ | ~ 2.3 | s | 3H |

| 5-CH₃ | ~ 2.3 | s | 3H |

| NH / NH₂ | Variable (broad) | br s | 3H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Amidine Carbon: The carbon atom of the C=N group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will give six distinct signals in the aromatic region (δ 120-145 ppm). The carbons directly attached to the methyl groups (C2, C5) and the amidine group (C1) will have chemical shifts influenced by these substituents. Quaternary carbons (C1, C2, C5) generally show weaker signals. huji.ac.iloregonstate.edu

Methyl Carbons: The two methyl carbons are expected to appear in the upfield aliphatic region (δ 15-25 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Amidine) | ~ 165 |

| Ar-C (quaternary) | ~ 130 - 145 |

| Ar-CH | ~ 125 - 135 |

| 2-CH₃ | ~ 20 |

| 5-CH₃ | ~ 20 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: The N-H bonds of the primary amine (-NH₂) and imine (=NH) groups typically show stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines usually exhibit two bands in this region (asymmetric and symmetric stretching), which may appear broad.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (imine) of the amidine group gives a characteristic strong absorption band in the range of 1620-1680 cm⁻¹. This is a key diagnostic peak for the amidine functionality.

C=C Stretching: The aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibrations (scissoring) of the primary amine group are expected around 1590-1650 cm⁻¹.

C-N Stretching: The carbon-nitrogen single bond stretch appears in the 1250-1350 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine/Imine | 3100 - 3500 (broad) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |

| C=N Stretch | Amidine | 1620 - 1680 (strong) |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Amine | 1590 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₉H₁₂N₂), the exact molecular weight is 148.1000 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 148.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of Ammonia (B1221849): A common fragmentation pathway for amidines can involve the loss of an ammonia molecule (NH₃, 17 Da), leading to a fragment ion at m/z 131.

Loss of Methyl Radical: Cleavage of a methyl group (-CH₃, 15 Da) from the aromatic ring would result in a fragment ion at m/z 133.

Formation of a Benzoyl Cation Derivative: Fragmentation may lead to the formation of a dimethyl-substituted benzoyl-type cation.

Ring Fragmentation: Further fragmentation of the aromatic ring can also occur.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity of Fragment |

|---|---|

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 131 | [M - NH₃]⁺ |

| 104 | [C₈H₈]⁺ |

Advanced Spectroscopic Techniques in Chemical Analysis

While 1D NMR, FTIR, and standard MS provide fundamental structural information, advanced spectroscopic techniques can offer deeper insights and unambiguous confirmation, especially for complex derivatives or for distinguishing between isomers.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would establish the connectivity between coupled protons, for instance, confirming the coupling between adjacent aromatic protons.

HSQC would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the CH, CH₂, and CH₃ groups.

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different fragments of the molecule.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. wikipedia.org A specific ion from the initial mass spectrum (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.org This provides highly detailed information about the fragmentation pathways and can be used to confirm the connectivity of atoms within the molecule, offering a much higher degree of confidence in the structural assignment compared to single-stage MS. mdpi.com High-resolution mass spectrometry (HRMS) coupled with tandem MS can provide exact mass measurements of fragments, allowing for the determination of their elemental composition. jmb.or.kr

These advanced methods, by providing a multi-faceted view of the molecular architecture, are essential for the rigorous characterization of this compound and its derivatives in modern chemical research.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Access Diverse 2,5-Dimethyl-benzamidine Scaffolds

The efficient synthesis of this compound is the gateway to exploring its chemical space. While classical methods for benzamidine (B55565) synthesis, such as the Pinner reaction, provide a foundation, future research should focus on developing more versatile and efficient routes.

One promising direction is the direct conversion of 2,5-dimethylbenzonitrile (B77730) to the corresponding amidine. Research could explore novel catalytic systems that facilitate this transformation under milder conditions, thereby improving the functional group tolerance and reducing waste. For instance, the use of transition-metal catalysts or earth-abundant metal catalysts could offer more sustainable alternatives to traditional stoichiometric reagents.

Another avenue involves the development of one-pot multicomponent reactions. A hypothetical one-pot synthesis could involve the reaction of 2,5-dimethylaniline, an orthoformate, and an amine source, catalyzed by a Lewis acid. This approach would enable the rapid assembly of a library of N-substituted this compound derivatives from readily available starting materials.

Furthermore, flow chemistry presents an opportunity to develop continuous and scalable processes for the synthesis of this compound and its derivatives. The precise control over reaction parameters in a flow reactor could lead to higher yields, improved safety, and easier scale-up compared to batch processes.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Starting Materials | Key Reagents/Catalysts | Anticipated Advantages | Potential Challenges |

| Modified Pinner Reaction | 2,5-Dimethylbenzonitrile, Alcohol, HCl | Dry HCl gas, Ammonia (B1221849) | Well-established methodology | Harsh reaction conditions, limited functional group tolerance |

| Catalytic Amidation | 2,5-Dimethylbenzonitrile, Ammonia source | Transition-metal catalysts (e.g., Ru, Fe) | Milder conditions, potentially higher yields | Catalyst cost and sensitivity |

| Multicomponent Reaction | 2,5-Dimethylaniline, Triethyl orthoformate, Amine | Lewis acids (e.g., Sc(OTf)₃) | Rapid diversification, atom economy | Optimization of reaction conditions |

| Flow Chemistry Synthesis | 2,5-Dimethylbenzonitrile, Ammonia | Immobilized catalysts | Scalability, enhanced safety, process control | Initial setup cost, potential for clogging |

Exploration of Unprecedented Reactivity Profiles of this compound

The presence of two electron-donating methyl groups at the 2- and 5-positions of the benzene (B151609) ring is expected to significantly influence the reactivity of the benzamidine moiety. These methyl groups increase the electron density of the aromatic ring, which could, in turn, affect the nucleophilicity and basicity of the amidine nitrogen atoms.

Future research should systematically investigate the reactivity of this compound in a variety of chemical transformations. For example, its participation in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, could lead to the synthesis of novel heterocyclic compounds with potential biological activity. The steric hindrance imposed by the ortho-methyl group may also lead to unique regioselectivity in these reactions compared to unsubstituted benzamidine.

The coordination chemistry of this compound is another fertile area for exploration. The compound could serve as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The electronic and steric tuning provided by the dimethyl substitution could lead to the formation of metal complexes with novel catalytic properties or interesting photophysical characteristics.

A systematic study of the pKa values of the conjugate acid of this compound would provide quantitative insight into the electronic effects of the methyl groups on its basicity. This fundamental data would be invaluable for designing its applications in catalysis and as a ligand.

Rational Design of this compound Derivatives for Specific Chemical Applications

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The rational design of its derivatives could lead to compounds with tailored properties for specific applications.

In the field of medicinal chemistry, benzamidine derivatives are known to act as inhibitors of serine proteases. The 2,5-dimethyl substitution pattern could be exploited to design more potent and selective inhibitors. The methyl groups could occupy specific hydrophobic pockets in the active site of a target enzyme, leading to enhanced binding affinity. Computational modeling and structure-based drug design could be employed to guide the synthesis of targeted derivatives.

As a building block in organic synthesis, this compound can be used to introduce the benzamidine moiety into larger molecules. For example, it could be incorporated into polymers to create materials with specific metal-binding or catalytic properties. The derivatization of the amidine nitrogen atoms would allow for the attachment of various functional groups, further expanding its utility.

The following table outlines potential applications for rationally designed this compound derivatives.

| Application Area | Design Strategy | Target Property | Potential Compound Class |

| Medicinal Chemistry | Introduction of pharmacophoric groups at the N-positions | Enhanced enzyme inhibition and selectivity | Serine protease inhibitors |

| Materials Science | Incorporation into polymer backbones | Metal-ion chelation, catalytic activity | Functionalized polymers |

| Catalysis | Formation of chiral metal complexes | Asymmetric catalysis | Chiral ligands |

| Supramolecular Chemistry | Self-assembly through hydrogen bonding | Formation of ordered nanostructures | Supramolecular gels or frameworks |

Integration of this compound Chemistry with Sustainable Practices

The principles of green chemistry should be integrated into all aspects of research involving this compound. This includes the development of sustainable synthetic methods, the use of renewable resources, and the minimization of waste.

Future research in this area should focus on developing catalytic syntheses that replace stoichiometric reagents. The use of mechanochemistry, where reactions are induced by mechanical force rather than by solvents, could also provide a more environmentally friendly route to this compound and its derivatives.

The potential for using biomass-derived starting materials for the synthesis of the 2,5-dimethylbenzene core should also be investigated. While currently derived from petrochemical sources, the development of bio-based routes to aromatic compounds is a key goal of sustainable chemistry.

Furthermore, the lifecycle assessment of this compound and its derivatives should be considered. This involves evaluating the environmental impact of the entire process, from the sourcing of raw materials to the final disposal of the products. By adopting a cradle-to-cradle approach, the chemical community can ensure that the development of new compounds like this compound is conducted in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-benzamidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of nitrile precursors or condensation of benzaldehyde derivatives with ammonia under controlled pH. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., Raney Ni or Pd/C). Yield optimization requires systematic variation of these parameters, followed by purity analysis via HPLC or GC-MS. For reproducible results, ensure inert atmosphere conditions to prevent oxidation of intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH3 in ¹H NMR) and amidine protons (δ ~7.5–8.5 ppm) .

- FT-IR : Identify N–H stretching (~3350 cm⁻¹) and C=N vibrations (~1640 cm⁻¹).

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gap) and validate experimental data .

Q. What are the best practices for assessing the purity and stability of this compound in storage?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against certified standards.

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH). Monitor degradation products via LC-MS. Store in airtight containers with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). To address this:

- Standardize Protocols : Use common solvent carriers (e.g., DMSO ≤0.1% v/v) and validate cytotoxicity thresholds via MTT assays.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables. Cross-reference with structurally similar amidines to isolate structure-activity relationships (SARs) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate ligand-receptor interactions. Focus on amidine’s hydrogen-bonding capability with catalytic residues.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energies via MM-PBSA. Validate predictions with SPR or ITC experiments .

Q. How can isotopic labeling of this compound enhance mechanistic studies in catalysis?

- Methodological Answer :

- Synthesis of ¹³C/¹⁵N-Labeled Derivatives : Use isotopically enriched ammonia (¹⁵NH3) or methyl iodide (¹³CH3I) during synthesis.

- Applications : Track reaction pathways via ¹³C NMR or mass spectrometry. For example, in catalytic hydrogenation, isotopic labeling clarifies whether protonation occurs at the amidine nitrogen or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.